REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[CH:10]=[C:11]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[S:12][C:13]=1[C:14]#[C:15][Si](C)(C)C)=O)(C)(C)C.[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>C1COCC1>[S:12]1[C:13]2[CH:14]=[CH:15][NH:8][C:9]=2[CH:10]=[C:11]1[C:20]([O:22][CH2:23][CH3:24])=[O:21] |f:1.2|
|
Name
|
ethyl 4-[(tert-butoxycarbonyl)amino]-5-[(trimethylsilyl)ethynyl]thiophene-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(SC1C#C[Si](C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was irradiated in a microwave apparatus at 120° C. for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel (1:3 AcOEt/petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=2NC=CC21)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |